(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine
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Overview
Description
(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine is a chiral phosphine ligand that has garnered significant interest in the field of organometallic chemistry. This compound is known for its unique structure, which includes a ferrocene backbone and two di(3,5-xylyl)phosphino groups. The chirality and electronic properties of this ligand make it a valuable tool in asymmetric catalysis and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the necessary substituents. This often involves lithiation followed by electrophilic substitution.
Introduction of Phosphino Groups: The di(3,5-xylyl)phosphino groups are introduced through a series of reactions, including halogenation and subsequent substitution with phosphine reagents.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (S)-enantiomer. This can be achieved through various methods, including chiral chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions.
Reduction: The phosphine groups can be reduced under specific conditions.
Substitution: The ligand can participate in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Metal salts like palladium chloride or platinum chloride are often used in the formation of metal complexes.
Major Products
The major products formed from these reactions include various metal complexes, which are valuable in catalysis and other applications.
Scientific Research Applications
(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Medicine: Research is ongoing into the use of its metal complexes as potential therapeutic agents.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which (S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine exerts its effects is primarily through its role as a ligand in metal complexes. The phosphine groups coordinate to metal centers, influencing the electronic and steric properties of the metal. This coordination can enhance the reactivity and selectivity of the metal in catalytic processes. The ferrocene backbone provides additional stability and electronic modulation.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based ligand with diphenylphosphino groups.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral ligand used in asymmetric catalysis.
Triphenylphosphine (PPh3): A common phosphine ligand used in various catalytic processes.
Uniqueness
(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine is unique due to its combination of a chiral ferrocene backbone and di(3,5-xylyl)phosphino groups. This unique structure provides distinct electronic and steric properties, making it highly effective in asymmetric catalysis and other specialized applications.
Properties
Molecular Formula |
C50H52FeP2 |
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Molecular Weight |
770.7 g/mol |
IUPAC Name |
[2-[2-[1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C45H47P2.C5H5.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37H,1-9H3;1-5H;/q2*-1;+2 |
InChI Key |
BOIJKQHZTBIFFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC=C2[C-]3C=CC=C3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
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